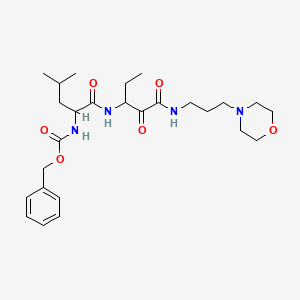

Calpain Inhibitor XI

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C26H40N4O6 |

|---|---|

Peso molecular |

504.6 g/mol |

Nombre IUPAC |

benzyl N-[4-methyl-1-[[1-(3-morpholin-4-ylpropylamino)-1,2-dioxopentan-3-yl]amino]-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C26H40N4O6/c1-4-21(23(31)25(33)27-11-8-12-30-13-15-35-16-14-30)28-24(32)22(17-19(2)3)29-26(34)36-18-20-9-6-5-7-10-20/h5-7,9-10,19,21-22H,4,8,11-18H2,1-3H3,(H,27,33)(H,28,32)(H,29,34) |

Clave InChI |

TZVQRMYLYQNBOA-UHFFFAOYSA-N |

SMILES |

CCC(C(=O)C(=O)NCCCN1CCOCC1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |

SMILES canónico |

CCC(C(=O)C(=O)NCCCN1CCOCC1)NC(=O)C(CC(C)C)NC(=O)OCC2=CC=CC=C2 |

Secuencia |

LX |

Origen del producto |

United States |

Foundational & Exploratory

Technical Guide: Calpain Inhibitor XI (MDL-28170) Mechanism & Neuroprotective Protocols

Executive Summary

This technical guide provides a comprehensive analysis of Calpain Inhibitor XI (chemically synonymous with MDL-28170 ), a potent, membrane-permeable cysteine protease inhibitor. While nomenclature varies across vendors (often cataloged as Calpain Inhibitor III or XI), the structural identity Z-L-Abu-CONH(CH2)3-morpholine remains the gold standard for investigating calpain-mediated neurodegeneration.

This document details the molecular mechanism of action, specifically its role in arresting the "Calpain-Cathepsin Axis" during excitotoxic injury. It provides validated experimental protocols for in vitro and in vivo neuroprotection studies, critical pharmacological data, and a rigorous analysis of the compound's selectivity profile—addressing the emerging dichotomy between Calpain-1 (neuroprotective/plasticity) and Calpain-2 (neurodegenerative).

Molecular Mechanism of Action

The Calpain-Mediated Death Pathway

This compound functions as a reversible, competitive inhibitor of the active site of calpains (calcium-dependent cysteine proteases). In neurodegenerative cascades (ischemia, TBI), the mechanism follows this sequence:

-

Excitotoxicity: Excessive glutamate stimulation of NMDA/AMPA receptors causes massive Ca²⁺ influx.

-

Calpain Activation: Cytosolic Ca²⁺ rises from resting levels (100 nM) to micromolar levels, activating Calpain-1 (μ-calpain) and Calpain-2 (m-calpain).

-

Proteolytic Destruction: Activated calpains cleave critical substrates:

-

Cytoskeleton: Spectrin (generating 145/150 kDa breakdown products), MAP2, and Neurofilaments.

-

Signaling: Calcineurin, PKC, and degradation of the sodium-calcium exchanger (NCX), preventing Ca²⁺ extrusion.

-

Apoptosis: Cleavage of Bax (pro-apoptotic) and Caspase-12 (ER stress).

-

-

Lysosomal Destabilization: Calpains cleave Hsp70.1, leading to lysosomal membrane permeabilization (LMP) and leakage of Cathepsins (B, D, L), accelerating necrosis.

Inhibitor XI Action: By occupying the catalytic cysteine cleft of Calpain-1 and -2, Inhibitor XI halts this cascade upstream of irreversible structural damage and lysosomal rupture.

Mechanism Visualization

The following diagram illustrates the signaling node where this compound intervenes.

Figure 1: Signal transduction pathway showing this compound blocking the convergence point of calcium overload, preventing downstream cytoskeletal collapse and lysosomal leakage.

Pharmacodynamics & Specificity Profile[1]

Researchers must account for the "Pan-Calpain" nature of Inhibitor XI. While highly potent, it does not distinguish between Calpain-1 and Calpain-2. This is critical because recent literature suggests Calpain-1 may support synaptic plasticity, while Calpain-2 drives neurodegeneration.

Table 1: Inhibitory Constants (Ki) and Selectivity

| Target Enzyme | Ki / IC50 | Biological Relevance |

| Calpain-2 (m-calpain) | 41 nM | Primary driver of excitotoxic neuronal death. |

| Calpain-1 (μ-calpain) | 140 nM | Involved in LTP/Plasticity; inhibition may affect memory consolidation. |

| Cathepsin B | 6.9 µM | Weak inhibition; minimal lysosomal interference at therapeutic doses. |

| Papain | ~1-2 µM | Cysteine protease structural analog. |

| ~10 µM | Potential off-target effect in Alzheimer's models. |

Data aggregated from Calbiochem/Merck and Sigma-Aldrich technical datasheets.

Experimental Protocols

In Vitro Neuroprotection Assay (Primary Cortical Neurons)

Objective: Validate neuroprotection against Glutamate/Glycine excitotoxicity.

Reagents:

-

This compound (Stock: 10 mM in DMSO).

-

Primary Rat Cortical Neurons (DIV 10-14).

-

LDH Cytotoxicity Kit.

Protocol:

-

Preparation: Plate neurons at

cells/well in 96-well plates. -

Pre-treatment: Replace media with Neurobasal (B27-free). Add this compound (Concentration range: 1, 10, 20, 50 μM) 30 minutes prior to insult.

-

Control: Vehicle (DMSO < 0.1%).

-

-

Insult: Add Glutamate (100 μM) + Glycine (10 μM) for 15 minutes.

-

Washout: Remove media, wash 1x with PBS, replace with fresh media containing this compound (maintenance dose).

-

Incubation: Incubate for 24 hours at 37°C / 5% CO₂.

-

Readout: Collect supernatant for LDH assay. Fix cells for immunocytochemistry (Target: Spectrin Breakdown Products - SBDP145/150).

In Vivo Focal Ischemia (MCAO) Administration

Objective: Reduce infarct volume in transient Middle Cerebral Artery Occlusion (tMCAO).

Protocol:

-

Formulation: Dissolve Inhibitor XI in vehicle (e.g., 30% PEG-400 / 20% Ethanol / 50% Saline). Note: Solubility is the primary challenge.

-

Surgical Model: Induce anesthesia (Isoflurane). Occlude MCA using intraluminal filament for 60-90 minutes.

-

Administration Timing:

-

Immediate: IV bolus (10 mg/kg) at the onset of reperfusion.

-

Maintenance: IP injection (20 mg/kg) or continuous infusion pump for 24 hours.

-

-

Analysis (72h post-injury):

-

TTC Staining for infarct volume.

-

Western Blot of penumbral tissue: Probe for Spectrin (intact vs. cleaved) to verify target engagement.

-

Experimental Workflow Visualization

Figure 2: Step-by-step workflow for in vitro validation of this compound efficacy.

Challenges & Translational Perspective

While this compound (MDL-28170) is a gold-standard research tool, translational application faces specific hurdles that researchers must acknowledge in their discussion sections:

-

Solubility: The compound is highly lipophilic. Formulation often requires high percentages of organic solvents (DMSO/PEG), which can be confounding in sensitive neurobehavioral assays.

-

Metabolic Stability: It has a short plasma half-life due to rapid hepatic clearance. For chronic neurodegeneration studies (e.g., Alzheimer's), continuous infusion (osmotic pumps) is superior to daily injections.

-

Isoform Selectivity: As noted in Section 3, the inhibition of Calpain-1 can be deleterious to Long-Term Potentiation (LTP). Current drug development focuses on Calpain-2 selective inhibitors (e.g., NA-101 or ketoamide derivatives) to spare the plasticity-promoting effects of Calpain-1.[1]

Expert Recommendation: Use this compound as a "positive control" for total calpain suppression. If preserving synaptic plasticity is a variable, pair it with specific Calpain-1 or Calpain-2 knockdown (siRNA) to differentiate isoform contributions.

References

-

Wang, K.K. (2000). Calpain and caspase: can you tell the difference? Trends in Neurosciences. Link

-

Baudry, M., & Bi, X.[1] (2016). Calpain-1 and Calpain-2: The Yin and Yang of Synaptic Plasticity and Neurodegeneration. Trends in Neurosciences. Link

-

Markgraf, C.G., et al. (1998). Neuroprotective effects of MDL-28170 in a rat model of focal cerebral ischemia. Stroke. Link

-

Merck Millipore. this compound - Technical Data Sheet (CAS 145731-49-3). Link

-

Ai, J., et al. (2007). Calpain inhibitor MDL-28170 reduces the functional and structural deterioration of corpus callosum following fluid percussion injury.[1] Journal of Neurotrauma. Link

-

Sigma-Aldrich. this compound Product Specification (MDL-28170). Link

Sources

Technical Guide: Reversible Covalent Inhibition of Calpain-1 and Calpain-2

Executive Summary: The Covalent Paradox

In the development of protease inhibitors, medicinal chemists have historically faced a binary choice: the high potency of irreversible covalent inhibitors (e.g., epoxides, halomethyl ketones) versus the safety profile of non-covalent reversible inhibitors. For Calpain-1 (

Irreversible inhibition of calpains leads to the permanent modification of off-target cysteines (the "thiol sponge" effect), resulting in immunogenicity and toxicity. Conversely, non-covalent inhibitors often suffer from poor residence time and low potency due to the shallow active site of calpains.

The Solution: Reversible covalent inhibitors.[1][2][3][4][5] These molecules utilize electrophilic warheads (specifically

Part 1: Structural Biology & Mechanism of Action

The Catalytic Machinery

Calpains are calcium-dependent cysteine proteases. Unlike the digestive proteases (e.g., trypsin), calpains function as "biosensors," modulating protein function through limited proteolysis rather than total degradation.

-

Activation: In the absence of Ca

, the protease core domains (DIIa and DIIb) are misaligned. Ca -

The Triad: The active site aligns the catalytic triad: Cys105 , His262 , and Asn286 .[6]

-

The Attack: The thiol group of Cys105, activated by His262, performs a nucleophilic attack on the inhibitor's electrophilic warhead.

Mechanism of Reversible Covalent Inhibition

In a reversible covalent system, the inhibitor (

Figure 1: The activation and reversible covalent inhibition cycle of Calpain. Note the critical

Part 2: Medicinal Chemistry Strategy

Warhead Selection

The choice of warhead dictates the reversibility and metabolic stability of the drug.

| Warhead Class | Mechanism | Reversibility | Stability | Verdict |

| Aldehydes (e.g., Leupeptin) | Hemithioacetal formation | Reversible | Poor. Rapid oxidation to carboxylic acids; hydration in aqueous media. | Tool Compound Only. Too reactive for clinical use. |

| Epoxides / Halomethyl Ketones | Alkylation | Irreversible | High. | Avoid. High toxicity risk due to permanent off-target binding. |

| Hemithioacetal transition state mimic | Reversible | High. Stabilized by the amide group; resists oxidation better than aldehydes. | Gold Standard. The preferred warhead for modern calpain inhibitors. | |

| Nitriles | Thioimidate formation | Reversible | High. | Alternative. Good stability but often lower potency than keto amides. |

Case Study: The -Keto Amide Advantage

The

-

ABT-957 (Alicapistat): Designed to overcome the poor metabolic stability of early aldehydes. While it failed in Phase I due to poor CNS penetration, its biochemical potency (

nM) validates the -

SNJ-1945: Utilizes a cyclopropane-masked

-keto amide to improve oral bioavailability and retinal uptake.[8] It demonstrates that these warheads can be tuned for tissue-specific distribution [2].

Part 3: Assay Development & Screening Protocols

The Screening Cascade

To validate a reversible covalent inhibitor, you cannot rely on simple

Figure 2: The critical path for identifying reversible covalent calpain inhibitors. The Jump Dilution step is non-negotiable.

Protocol: Fluorogenic Calpain Activity Assay

This protocol uses Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin). Upon cleavage by calpain, the highly fluorescent AMC group is released.

Reagents:

-

Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM DTT (or TCEP), 0.1% CHAPS.

-

Note: DTT is essential to keep the active site Cys105 reduced.

-

-

Calcium Solution:

-

For Calpain-1: 50

M CaCl -

For Calpain-2: 5 mM CaCl

(final).

-

-

Substrate: Suc-LLVY-AMC (Stock 10 mM in DMSO). Final assay concentration: 50

M. -

Enzyme: Human Recombinant Calpain-1 or -2.

Step-by-Step Procedure:

-

Preparation: Dilute inhibitor compounds in Assay Buffer (maintain DMSO < 2%).

-

Pre-incubation: Add 10

L of Inhibitor + 40 -

Activation: Add 25

L of Calcium Solution. -

Initiation: Add 25

L of Substrate Solution (Suc-LLVY-AMC). -

Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 30 minutes.

-

Analysis: Calculate the slope (RFU/min) of the linear portion. Determine % Inhibition relative to DMSO control.

Protocol: The Jump Dilution Assay (Proof of Reversibility)

This is the definitive test to distinguish your compound from an irreversible alkylator [3].

-

Saturate: Incubate enzyme with inhibitor at a concentration

the -

Jump: Rapidly dilute the mixture 100-fold into a buffer containing the substrate (Suc-LLVY-AMC).

-

Monitor:

-

Irreversible Inhibitor: No recovery of enzymatic activity.[9] The slope remains flat.

-

Reversible Covalent Inhibitor: Enzymatic activity slowly recovers as the inhibitor dissociates (

) and the equilibrium shifts. The progress curve will show an exponential increase in product formation.

-

Part 4: Selectivity Challenges

Calpains share high structural homology with lysosomal cysteine proteases, particularly Cathepsin B and Cathepsin L .

-

The Trap: A potent calpain inhibitor that also inhibits Cathepsins will cause lysosomal storage defects and cellular toxicity.

-

The Solution: Exploit the S2 pocket . Calpain's S2 pocket prefers Leu or Val residues. Modifying the P2 substituent on the inhibitor (e.g., using bulky or rigid groups like the cyclopropane in ABT-957) can enhance selectivity for calpain over cathepsins [4].

References

-

Jantos, K., et al. (2020). Synthesis of

-Ketoamide-Based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents.[10] Journal of Medicinal Chemistry. -

Nieman, M. T., et al. (2013). SNJ-1945, a calpain inhibitor, protects SH-SY5Y cells against MPP(+) and rotenone.[11][12] Journal of Neurochemistry.

-

Copeland, R. A. (2011). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. (See Section on Jump Dilution).

-

Donkor, I. O. (2000). A Survey of Calpain Inhibitors. Current Medicinal Chemistry.

Sources

- 1. Reversible Covalent Inhibitor Binding Assay | Domainex [domainex.co.uk]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of α-Ketoamide-based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calpain Inhibitor SNJ-1945 Attenuates Events Prior to Angiogenesis in Cultured Human Retinal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of α-Ketoamide-Based Stereoselective Calpain-1 Inhibitors as Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. SNJ-1945, a calpain inhibitor, protects SH-SY5Y cells against MPP(+) and rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of Calpain Attenuates Degeneration of Substantia Nigra Neurons in the Rotenone Rat Model of Parkinson’s Disease | MDPI [mdpi.com]

Calpain Inhibitor XI inhibition constant Ki values

An In-Depth Technical Guide to the Inhibition Constant (Kᵢ) Values of Calpain Inhibitor XI

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a critical tool for researchers in cellular biology and drug development. We delve into the fundamental biology of the calpain protease family, detailing their physiological significance and roles in pathology. The core of this document is a detailed analysis of this compound, including its mechanism of action and a quantitative summary of its inhibition constants (Kᵢ) against key calpain isoforms and other proteases. Furthermore, we provide a field-proven, step-by-step protocol for the experimental determination of Kᵢ values for calpain inhibitors, complete with the scientific rationale behind each step. This guide is designed to equip researchers, scientists, and drug development professionals with the expert knowledge required to effectively utilize this compound and accurately characterize novel calpain modulators.

The Calpain Proteolytic System: A Primer

Calpains are a family of intracellular, non-lysosomal cysteine proteases that are dependent on calcium for their enzymatic activity.[1] The most well-studied and ubiquitously expressed members are calpain-1 (µ-calpain) and calpain-2 (m-calpain), which are named based on their micromolar and millimolar requirements for calcium activation, respectively.[2] These enzymes exist as heterodimers, composed of a large 80 kDa catalytic subunit and a small 30 kDa regulatory subunit.[2]

Unlike proteases that mediate complete protein degradation, calpains perform limited and specific proteolysis on their substrates.[1] This precise cleavage acts as a crucial regulatory mechanism in a vast array of cellular processes, including:

-

Signal Transduction: Calpains modulate signaling pathways by cleaving key proteins like protein kinase C (PKC), G-protein coupled receptors, and transcription factors.[2][3][4]

-

Cytoskeletal Remodeling: By targeting proteins such as spectrin, filamin, and talin, calpains play a vital role in cell migration, adhesion, and structural integrity.[2]

-

Cell Cycle and Apoptosis: Calpain activity is implicated in both cell proliferation and programmed cell death, cleaving substrates involved in both pathways.[5][6]

Given their central role, dysregulation of calpain activity is linked to numerous pathological conditions, including neurodegenerative diseases (e.g., Alzheimer's, traumatic brain injury), cardiovascular disease, cancer, and muscular dystrophy.[7][8] This makes calpains significant therapeutic targets, driving the need for potent and selective inhibitors.

Profile of this compound

This compound, also known as Z-Leu-Abu-CONH(CH₂)₃-morpholine (where Abu is α-aminobutyric acid), is a synthetic, cell-permeable dipeptidyl α-ketoamide.[9][10]

Mechanism of Action

This compound functions as a potent, reversible, and active-site-directed inhibitor of calpains.[9][10] Its peptide-like structure allows it to bind to the enzyme's active site, where the aldehyde or ketoamide group can form a reversible covalent bond with the catalytic cysteine residue, effectively blocking substrate access and proteolytic activity.[8][11] This reversible nature is critical for many experimental setups, allowing for the study of dynamic cellular processes.

Inhibition Constants (Kᵢ) and Selectivity

The inhibition constant (Kᵢ) is a measure of an inhibitor's binding affinity for an enzyme; a lower Kᵢ value signifies a higher affinity and more potent inhibition. This compound demonstrates high potency for the classical calpains, calpain-1 and calpain-2.

| Target Enzyme | Inhibition Constant (Kᵢ) | Source(s) |

| Calpain-1 (µ-calpain) | 140 nM | [9][10] |

| Calpain-2 (m-calpain) | 41 nM | [9][10] |

| Cathepsin B | 6.9 µM (6900 nM) | [9][10] |

| Cathepsin K | Modest inhibition (~20% at 1 µM) | [11] |

| Papain | Modest inhibition (~20% at 1 µM) | [11] |

As the data illustrates, this compound is significantly more potent against calpain-2 than calpain-1. Its selectivity for calpains over other cysteine proteases like Cathepsin B is noteworthy, with a Kᵢ value for Cathepsin B that is approximately 49-fold higher than for calpain-1 and 168-fold higher than for calpain-2. This selectivity is crucial for minimizing off-target effects in cellular and in vivo experiments.

Calpain in Cellular Signaling

To understand the functional consequence of calpain inhibition, it is essential to place it within the context of a signaling pathway. A transient increase in intracellular calcium, the primary activator of calpain, can be triggered by various stimuli, including G-protein coupled receptor (GPCR) activation or integrin signaling.[2][4][12]

Conclusion

This compound is a potent and selective tool for investigating the complex roles of calpain-1 and calpain-2 in cellular function and disease. Understanding its specific inhibition constants is paramount for designing rigorous experiments and interpreting results with confidence. The provided protocol offers a validated framework for researchers to not only utilize this inhibitor effectively but also to characterize novel inhibitors in the field of drug discovery. Adherence to sound enzymology principles and self-validating experimental design, as outlined in this guide, is essential for generating high-quality, reproducible data.

References

-

This compound - CAS 145731-49-3 - Calbiochem | 208743 - Merck Millipore. Merck Millipore. [Link]

-

Calpain - Wikipedia. Wikipedia. [Link]

-

Quantification and structure–function analysis of calpain-1 and calpain-2 protease subunit interactions - PMC. National Center for Biotechnology Information. [Link]

-

Spatial Measurement and Inhibition of Calpain Activity in Traumatic Brain Injury with an Activity-Based Nanotheranostic Platform - PubMed Central. National Center for Biotechnology Information. [Link]

-

What are Calpain1/2 inhibitors and how do they work? - Patsnap Synapse. Patsnap. [Link]

-

A continuous method for measuring calpain activity - PubMed. National Center for Biotechnology Information. [Link]

-

Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders. Frontiers in Cellular Neuroscience. [Link]

-

A quick method for the determination of inhibition constants - PMC - NIH. National Center for Biotechnology Information. [Link]

-

FRET-Based Assays to Determine Calpain Activity - PubMed. National Center for Biotechnology Information. [Link]

-

Critical role of calpain in inflammation (Review) - Spandidos Publications. Spandidos Publications. [Link]

-

Calpain as an effector of the Gq signaling pathway for inhibition of Wnt/β-catenin-regulated cell proliferation | PNAS. Proceedings of the National Academy of Sciences. [Link]

-

Calpain-generated natural protein fragments as short-lived substrates of the N-end rule pathway | PNAS. Proceedings of the National Academy of Sciences. [Link]

-

Calpain-mediated regulation of platelet signaling pathways - PMC. National Center for Biotechnology Information. [Link]

Sources

- 1. pnas.org [pnas.org]

- 2. Biomedical Reports [spandidos-publications.com]

- 3. pnas.org [pnas.org]

- 4. Calpain-mediated regulation of platelet signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spatial Measurement and Inhibition of Calpain Activity in Traumatic Brain Injury with an Activity-Based Nanotheranostic Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification and structure–function analysis of calpain-1 and calpain-2 protease subunit interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are Calpain1/2 inhibitors and how do they work? [synapse.patsnap.com]

- 9. This compound [sigmaaldrich.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Calpain - Wikipedia [en.wikipedia.org]

Therapeutic Targeting of Calpain Hyperactivation in Ischemic Cascade: The Role of Calpain Inhibitor XI

Topic: Calpain Inhibitor XI therapeutic potential in ischemia Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Ischemic injury—whether cerebral, retinal, or cardiac—triggers a catastrophic cascade of calcium dysregulation. Central to this pathology is the hyperactivation of calpains, a family of calcium-dependent cysteine proteases. While physiological calpain activity is essential for cytoskeletal remodeling, ischemic conditions drive pathological overactivation, leading to the proteolysis of vital structural proteins (spectrin, MAP2) and the induction of apoptosis.

This compound (Z-L-Abu-CONH(CH2)3-morpholine) represents a high-precision pharmacological tool for interrupting this cascade. Unlike first-generation inhibitors (e.g., Leupeptin, ALLN) which suffer from broad cross-reactivity with proteasomes and cathepsins, this compound offers a refined profile of reversibility, cell permeability, and selectivity. This guide analyzes its molecular mechanism, preclinical efficacy in ischemic models, and provides validated protocols for its application in translational research.

Molecular Profile & Mechanism of Action

Chemical Identity

-

IUPAC/Chemical Designation: Z-L-Abu-CONH(CH2)3-morpholine (Carbobenzoxy-L-aminobutyryl-amide derivative)

-

Structure: A dipeptidyl

-ketoamide derivative incorporating a morpholine ring to enhance solubility and pharmacokinetic stability.

Pharmacodynamics

This compound functions as a reversible, covalent inhibitor .[1][6] It targets the active site thiol of the protease, forming a hemithioacetal intermediate that blocks substrate access.

| Target Enzyme | Ki (Dissociation Constant) | Physiological Relevance |

| Calpain-1 (mu-calpain) | ~140 nM | Cytosolic, activated by micromolar Ca²⁺ (early ischemia). |

| Calpain-2 (m-calpain) | ~41 nM | Cytosolic, activated by millimolar Ca²⁺ (late/severe ischemia). |

| Cathepsin B | > 6.9 µM | Lysosomal protease; weak inhibition reduces off-target lysosomal toxicity compared to ALLN. |

| Proteasome (20S) | Low affinity | Minimal interference with ubiquitin-proteasome degradation pathways. |

The "Calpain Catastrophe" Pathway

In ischemia, ATP depletion leads to failure of Na⁺/K⁺ ATPase and Ca²⁺ pumps. The resulting massive influx of Ca²⁺ (excitotoxicity) activates Calpain-1 and Calpain-2 beyond their regulatory limits.

Caption: The Ischemic Cascade. This compound blocks the critical node of protease activation downstream of Calcium influx, preventing cytoskeletal collapse and mitochondrial failure.

Preclinical Evidence of Efficacy

This compound has demonstrated robust neuroprotection in models where calcium overload is a primary driver of pathology.

Retinal Ischemia

The retina is highly sensitive to ischemic insults (e.g., central retinal artery occlusion or glaucoma).

-

Mechanism: Ischemia causes rapid calpain activation in the ganglion cell layer (GCL) and inner nuclear layer (INL).

-

Outcome: Administration of this compound significantly reduced the number of TUNEL-positive (apoptotic) cells in the GCL and INL following ischemia-reperfusion injury.

-

Key Insight: Efficacy was comparable to Calpain Inhibitor VI (SJA6017) but with improved solubility profiles due to the morpholine moiety.

Cerebral Ischemia (Stroke)

In Oxygen-Glucose Deprivation (OGD) models using cortical neurons:

-

Dose-Response: 10 µM this compound provided significant protection against LDH release (a marker of cell death) and maintained mitochondrial viability (MTS assay).

-

Target Engagement: Western blot analysis confirmed a reduction in the 145/150 kDa breakdown products (SBDPs) of

-spectrin, a specific biomarker of calpain activity.

Spinal Cord Injury[4][8]

-

Motor Neuron Survival: In spinal cord slice cultures subjected to excitotoxic stress, Inhibitor XI prevented the degradation of neurofilament proteins (NFP), preserving axonal integrity and motor neuron viability.

Experimental Protocols: Validating Efficacy

To ensure reproducibility and scientific integrity, the following protocols are designed to be self-validating systems.

In Vitro Oxygen-Glucose Deprivation (OGD) Model

Objective: Assess neuroprotection of this compound in primary cortical neurons or SH-SY5Y cells.

Reagents:

-

This compound: Stock 10 mM in DMSO (Store -20°C).

-

Glucose-Free Media: DMEM (no glucose, no pyruvate).

-

Anaerobic Chamber: 95% N₂, 5% CO₂.

Workflow:

-

Seeding: Plate cells (e.g., 5x10⁴/well) in 96-well plates; grow to 80% confluence.

-

Pre-Treatment (Critical): Add this compound (1, 3, 10 µM) 30 minutes prior to OGD. Include Vehicle Control (DMSO < 0.1%).

-

Rationale: Calpain activation occurs within minutes of Ca²⁺ influx. Pre-loading ensures the inhibitor is present at the active site during the initial surge.

-

-

Induction: Wash cells 2x with PBS. Replace media with deoxygenated Glucose-Free Media. Place in anaerobic chamber for 2-4 hours (optimize time based on cell type sensitivity).

-

Reperfusion: Replace media with normal glucose-containing media (containing Inhibitor XI). Incubate for 24 hours under normoxia.

-

Readouts:

-

Cytotoxicity: Measure LDH release in supernatant.

-

Viability: MTS or ATP assay on cell lysate.

-

Mechanism: Lyse parallel wells for Western Blot (Target:

-Spectrin). Look for inhibition of the 145 kDa fragment.

-

Protocol Visualization

Caption: Workflow for Oxygen-Glucose Deprivation (OGD) assay. Note the maintenance of inhibitor presence during the reperfusion phase to prevent delayed calcium-mediated damage.

Translational Challenges & Future Directions

While this compound is a potent research tool, translational application faces specific hurdles:

-

Therapeutic Window: Efficacy drops significantly if administered >2-4 hours post-ischemia. Rapid delivery is essential.

-

Solubility: The morpholine group improves solubility over earlier analogues, but formulation (e.g., nanocrystals or liposomal delivery) may be required for in vivo systemic administration.

-

Specificity: While selective against proteasomes, chronic inhibition of physiological calpain activity (synaptic plasticity, remodeling) must be avoided. Short-term "pulse" therapy during the acute ischemic phase is the optimal strategy.

References

-

Calpain Inhibitors as Potential Therapeutic Modulators in Neurodegenerative Diseases. ResearchGate.

-

Extending the Calpain–Cathepsin Hypothesis to the Neurovasculature: Protection of Brain Endothelial Cells and Mice from Neurotrauma. ACS Pharmacology & Translational Science.

-

Role of Calpain in Apoptosis. Cell Journal.

-

Calpain inhibitor and ibudilast rescue β cell functions in a cellular model of Wolfram syndrome. PNAS.

-

Calpain inhibitor nanocrystals prepared using Nano Spray Dryer B-90. International Journal of Pharmaceutics.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Role of Calpain in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calpain inhibitor nanocrystals prepared using Nano Spray Dryer B-90 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. celljournal.org [celljournal.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Extending the Calpain–Cathepsin Hypothesis to the Neurovasculature: Protection of Brain Endothelial Cells and Mice from Neurotrauma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TNFα modulates protein degradation pathways in rheumatoid arthritis synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

optimal concentration Calpain Inhibitor XI neuronal assay

Application Note: Optimization of Calpain Inhibitor XI in Neuronal Survival Assays

Executive Summary

This compound (Z-L-Abu-CONH(CH2)3-morpholine, CAS 145731-49-3) represents a distinct class of reversible, transition-state analog inhibitors targeting the active site of Calpain-1 (µ-calpain) and Calpain-2 (m-calpain). Unlike the broad-spectrum aldehyde inhibitors (e.g., ALLN, MDL-28170) or irreversible fluoromethyl ketones (FMKs), this compound offers a unique balance of specificity and stability, making it ideal for long-duration neuronal assays.

This guide provides a rigorous framework for determining the optimal working concentration of this compound. It moves beyond generic "10 µM" recommendations, advocating for a Matrix Optimization Strategy that accounts for the compound's permeability, the severity of the neuronal insult (e.g., glutamate excitotoxicity), and the temporal dynamics of calpain activation.

Scientific Rationale & Mechanism

Neuronal death in ischemia and neurodegeneration is frequently driven by calcium dysregulation. Massive Ca²⁺ influx via NMDA receptors activates calpains, which cleave cytoskeletal proteins (Spectrin, MAP2), kinases (cdk5 activator p35 to p25), and synaptic organizers (PSD-95), leading to structural collapse and necrosis.

Why this compound?

-

Specificity: It minimizes cross-reactivity with Cathepsin B and proteasomes compared to first-generation inhibitors (Inhibitors I & II).

-

Reversibility: It allows for "washout" experiments to distinguish between transient protection and permanent rescue.

-

Stability: The morpholine group enhances metabolic stability compared to peptide aldehydes.

Pathway Visualization: The Calpain-Spectrin Axis

Figure 1: Mechanism of Action. This compound blocks the conversion of αII-Spectrin to the necrotic biomarkers SBDP145/150, preventing cytoskeletal collapse.

Experimental Design: The Optimization Matrix

To find the "Optimal Concentration," you must balance Efficacy (inhibition of SBDP formation) against Toxicity (off-target effects).

The Concentration Gradient

Although cell-free

-

Range: 0.1 µM – 100 µM

-

Steps: 0 (Vehicle), 1, 5, 10, 20, 50, 100 µM.

The Temporal Window

Calpain activation is rapid (minutes) following Ca²⁺ influx.

-

Pre-treatment: 30–60 mins (Essential for inhibitor entry).

-

Co-treatment: At time of insult.

-

Post-treatment: +1h, +3h (To define the therapeutic window).

Detailed Protocol

Materials

-

Solvent: Anhydrous DMSO (Sigma Hybrid-Max).

-

Cell Model: Primary Cortical Neurons (DIV 10-14) or SH-SY5Y (differentiated).

-

Insult Agent: NMDA (50-100 µM) or Glutamate (50 µM) + Glycine.

Step-by-Step Methodology

Step 1: Stock Preparation

-

Dissolve 5 mg of this compound (MW ~504.6 g/mol ) in DMSO to create a 20 mM Stock .

-

Calculation: 5 mg / 504.6 g/mol ≈ 9.9 µmol. Add ~495 µL DMSO.

-

-

Aliquot into 20 µL volumes and store at -20°C. Avoid freeze-thaw cycles.

Step 2: Plate Preparation & Pre-Treatment (T = -1 hr)

-

Dilute stock in Neurobasal/B27 media to 2x final concentrations (e.g., for 20 µM final, prepare 40 µM).

-

Remove half the media from the neuron wells.

-

Add the 2x inhibitor solution.

-

Control: Vehicle (DMSO) matched to the highest concentration (0.5% max).

-

-

Incubate for 45-60 minutes at 37°C. Rationale: Allows the inhibitor to cross the membrane and reach equilibrium at the active site.

Step 3: Neuronal Insult (T = 0)

-

Add NMDA or Glutamate directly to the wells (spiking).

-

Incubate for the defined injury duration (e.g., 24 hours).

Step 4: Dual-Readout Assay (T = +24 hr)

-

Readout A (Viability): LDH Release Assay. Collect 50 µL supernatant.

-

Readout B (Mechanism): Lyse remaining cells in RIPA buffer + Protease Inhibitor Cocktail (Must include broad spectrum inhibitors but exclude calpain inhibitors to prevent assay interference if measuring residual activity, though for Western Blot, stop everything).

Workflow Diagram

Figure 2: Experimental Timeline. Pre-incubation is the critical control point for efficacy.

Data Analysis & Expected Results

Interpreting the Western Blot (The "Fingerprint")

To validate that this compound is working specifically, probe lysates with Anti-αII-Spectrin .

| Band (kDa) | Identity | Interpretation |

| 240-250 | Intact Spectrin | Healthy Neurons |

| 145 / 150 | SBDP (Calpain specific) | Necrosis/Excitotoxicity. Inhibitor XI should reduce this band dose-dependently. |

| 120 | SBDP (Caspase-3 specific) | Apoptosis. If Inhibitor XI reduces 145/150 but increases 120, the cell may be shifting death modes. |

Calculating the Optimal Concentration

Plot % Neuroprotection (y-axis) vs. Log[Concentration] (x-axis).

-

Optimal Concentration: The lowest concentration that achieves >80% maximal protection without altering baseline morphology in vehicle-only controls.

-

Typical Result: For this compound, the protective plateau is often seen between 10 µM and 20 µM . Above 50 µM, non-specific toxicity often reduces viability.

Troubleshooting & Pitfalls

-

Solubility Crash: If the inhibitor precipitates in media (cloudy appearance), reduce the stock concentration or warm the media to 37°C before addition.

-

Serum Interference: If using serum-containing media (e.g., DMEM+FBS for SH-SY5Y), serum proteins may bind the inhibitor. You may need to increase the concentration by 2-5x compared to serum-free Neurobasal conditions.

-

False Positives in Viability: Calpain inhibitors can sometimes interfere with mitochondrial reductase assays (MTT). Always validate with LDH release or Propidium Iodide staining.

References

-

Wang, K. K. (2000). Calpain and caspase: can you tell the difference? Trends in Neurosciences. Link

- Establishes the SBDP145 vs SBDP120 biomarker standard.

-

Carragher, N. O. (2006). Calpain inhibition: a therapeutic strategy targeting multiple disease states. Current Pharmaceutical Design. Link

- Review of inhibitor classes including Inhibitor XI.

-

Bartus, R. T., et al. (1994). Calpain inhibitor structure-activity relationships in vitro and in vivo. Journal of Medicinal Chemistry. Link

- Foundational SAR d

-

Santa Cruz Biotechnology. this compound Product Data Sheet. Link

- Source for chemical structure and basic solubility d

-

Vosler, P. S., et al. (2008). Calpain-mediated signaling mechanisms in neuronal injury and neurodegeneration. Molecular Neurobiology. Link

- Mechanistic grounding for the excitotoxicity p

Sources

In Vivo Administration of Calpain Inhibitor XI in Mice: A Detailed Guide for Preclinical Research

This document provides a comprehensive guide for the in vivo administration of Calpain Inhibitor XI to mice, designed for researchers, scientists, and drug development professionals. This guide emphasizes scientific integrity, providing not just protocols, but also the rationale behind experimental choices to ensure robust and reproducible results.

Introduction: The Calpain System and the Rationale for Inhibition

The calpains are a family of calcium-dependent, non-lysosomal cysteine proteases that play a crucial role in a multitude of cellular processes, including signal transduction, cell motility, and apoptosis.[1] The two major ubiquitous isoforms, calpain-1 (µ-calpain) and calpain-2 (m-calpain), are distinguished by their in vitro calcium requirements for activation.[1] Under physiological conditions, calpain activity is tightly regulated by the endogenous inhibitor, calpastatin.[2]

Dysregulation and overactivation of calpains have been implicated in the pathophysiology of a wide range of diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, ischemic injury, cancer, and inflammatory conditions.[2][3][4] This pathological overactivation leads to the unregulated cleavage of key cellular proteins, contributing to cellular dysfunction and death.[4] Consequently, the inhibition of calpain activity has emerged as a promising therapeutic strategy.[3][4][5]

This compound is a potent, reversible, and highly selective inhibitor of calpain-1 and calpain-2.[3] Its cell-permeable nature makes it a valuable tool for investigating the role of calpains in various disease models and for assessing the therapeutic potential of calpain inhibition in vivo.[3] This guide will provide detailed protocols for its administration in mice, drawing upon established methodologies for similar calpain inhibitors to ensure best practices.

The Calpain Signaling Pathway: A Target for Therapeutic Intervention

The activation of calpains is initiated by an influx of calcium into the cell, which can be triggered by various stimuli, including excitotoxicity, oxidative stress, and cellular injury.[1] Once activated, calpains cleave a wide array of substrate proteins, leading to diverse downstream effects. The following diagram illustrates a simplified overview of the calpain signaling pathway and its role in cellular homeostasis and pathology.

Caption: Calpain signaling pathway and point of intervention for this compound.

Pre-Administration Considerations: Laying the Groundwork for Success

Careful planning prior to in vivo administration is critical for the safety of the animals and the validity of the experimental data.

Dosage Selection

The optimal dosage of this compound has not been definitively established in the literature. Therefore, it is crucial to perform a dose-response study to determine the most effective and non-toxic dose for your specific mouse model and experimental endpoint. Based on studies with similar calpain inhibitors, a starting point for dose-ranging studies could be between 1 and 20 mg/kg.

Table 1: Reported Dosages of Calpain Inhibitors in Rodent Models

| Calpain Inhibitor | Species | Dosage | Route of Administration | Reference |

| Calpeptin | Mouse | 0.04 mg (in 0.2 mL) | Intraperitoneal (i.p.) | [6] |

| Calpain Inhibitor I | Rat | 5, 10, or 20 mg/kg | Intraperitoneal (i.p.) | [5] |

| E64 | Mouse | 6.4 mg/kg | Intraperitoneal (i.p.) | [4] |

| Calpeptin | Cat | 0.6 mg/kg | Intravenous (i.v.) | [7] |

| SNJ-1945 | Rat | Not specified | Oral | [8] |

Vehicle Formulation and Preparation

This compound is a hydrophobic compound and requires a suitable vehicle for in vivo administration. The choice of vehicle is critical to ensure the inhibitor remains in solution and to minimize vehicle-induced toxicity. A common approach for administering hydrophobic compounds is to first dissolve them in a small amount of an organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute this stock solution with a physiological buffer like saline or phosphate-buffered saline (PBS).

Recommended Vehicle Preparation Protocol:

-

Prepare a Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mg/mL). Ensure the inhibitor is completely dissolved. Gentle warming and vortexing may be necessary.

-

Dilute to Working Concentration: On the day of injection, dilute the DMSO stock solution with sterile saline (0.9% NaCl) or PBS to the final desired concentration.

-

Control the Final DMSO Concentration: It is imperative to keep the final concentration of DMSO in the injected solution as low as possible, ideally below 10%, to avoid toxicity. [9] For example, to prepare a 1 mg/mL solution with 10% DMSO, you would mix 1 part of a 10 mg/mL DMSO stock solution with 9 parts of saline.

-

Vehicle Control Group: Always include a vehicle control group in your experiment. This group should receive the same volume of the vehicle (e.g., 10% DMSO in saline) as the treated group to account for any effects of the vehicle itself.[9]

Alternative vehicles for hydrophobic compounds include oil-based vehicles (for oral or intraperitoneal administration) or specialized formulations like liposomes or cyclodextrins, though these require more complex preparation.[10]

In Vivo Administration Protocols

The choice of administration route depends on the desired pharmacokinetic profile, the experimental model, and the target tissue. Below are detailed protocols for common administration routes.

Experimental Workflow Overview

Caption: General experimental workflow for in vivo administration of this compound.

Protocol 1: Intraperitoneal (IP) Injection

IP injection is a common and relatively simple method for systemic administration.

Materials:

-

This compound solution (prepared as described in section 3.2)

-

Sterile 1 mL syringes

-

Sterile 25-27 gauge needles

-

70% ethanol for disinfection

-

Appropriate animal restraint device (optional)

Procedure:

-

Animal Restraint: Properly restrain the mouse. One common method is to gently scruff the mouse by the loose skin over its neck and shoulders, and secure the tail.

-

Locate Injection Site: The ideal injection site is in the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.

-

Injection Angle: Tilt the mouse slightly head-down. Insert the needle at a 10-20 degree angle.

-

Aspirate: Gently pull back the plunger to ensure no fluid (blood or urine) enters the syringe. If fluid is aspirated, discard the syringe and prepare a new injection.

-

Inject: Slowly and steadily inject the solution. The maximum recommended injection volume for a mouse is 10 mL/kg.

-

Withdraw Needle: Withdraw the needle smoothly and return the mouse to its cage.

-

Monitor: Observe the mouse for a few minutes to ensure there are no immediate adverse reactions.

Protocol 2: Intravenous (IV) Injection (Tail Vein)

IV injection provides rapid and complete bioavailability. This technique requires more skill than IP injection.

Materials:

-

This compound solution

-

Sterile 1 mL syringes

-

Sterile 27-30 gauge needles

-

A mouse restrainer that provides access to the tail

-

A heat source (e.g., heat lamp) to warm the tail and dilate the veins

Procedure:

-

Animal Restraint and Vein Dilation: Place the mouse in a restrainer. Warm the tail with a heat lamp to make the lateral tail veins more visible. Be careful not to overheat the tail.

-

Prepare for Injection: Load the syringe with the this compound solution, ensuring there are no air bubbles.

-

Locate Vein: Identify one of the lateral tail veins.

-

Insert Needle: Insert the needle, bevel up, into the vein at a shallow angle. You should see a small amount of blood flash into the hub of the needle if you are in the vein.

-

Inject: Inject the solution slowly. If you feel resistance or see a bleb forming under the skin, you are not in the vein. In this case, withdraw the needle and try again at a more proximal site. The maximum bolus injection volume is 5 ml/kg.

-

Withdraw and Apply Pressure: After injection, withdraw the needle and apply gentle pressure to the injection site with a piece of gauze to prevent bleeding.

-

Monitor: Return the mouse to its cage and monitor for any adverse effects.

Protocol 3: Oral Gavage

Oral gavage is used to administer a precise dose of a substance directly into the stomach.

Materials:

-

This compound solution or suspension

-

A flexible or rigid, ball-tipped gavage needle appropriate for the size of the mouse

-

A 1 mL syringe

Procedure:

-

Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck.

-

Measure Gavage Needle: Measure the length of the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.

-

Insert Needle: Gently insert the gavage needle into the mouth and advance it along the roof of the mouth and down the esophagus. The mouse should swallow the needle as it is advanced. If you feel resistance or the mouse is struggling excessively, withdraw the needle and start again.

-

Administer Solution: Once the needle is in the correct position, administer the solution slowly.

-

Withdraw Needle: Withdraw the gavage needle in a smooth, swift motion.

-

Monitor: Return the mouse to its cage and observe for any signs of distress, such as difficulty breathing.

Post-Administration Monitoring and Data Analysis

Animal Welfare:

-

Following administration, mice should be monitored regularly for any signs of toxicity or distress, including changes in weight, activity level, grooming habits, and food and water intake.

-

The injection site should be monitored for signs of inflammation, irritation, or necrosis.

-

Establish clear humane endpoints for your study and be prepared to euthanize animals that reach these endpoints.

Pharmacodynamic Assessment:

-

To confirm that this compound is active in vivo, you can measure the cleavage of known calpain substrates in your target tissue. This can be done by Western blotting using antibodies that recognize the full-length and cleaved forms of the substrate protein (e.g., spectrin, tau).

-

The timing of tissue collection for pharmacodynamic analysis should be based on the expected pharmacokinetic profile of the inhibitor. If this is unknown, a time-course experiment should be performed.

Conclusion and Future Directions

The in vivo administration of this compound is a valuable tool for studying the role of calpains in health and disease. While a specific, validated protocol for this particular inhibitor is not yet published, the protocols and considerations outlined in this guide, based on extensive research on similar compounds, provide a strong foundation for conducting successful and reproducible in vivo studies. It is crucial to emphasize the importance of pilot studies to determine the optimal dosage and to carefully monitor animals for any adverse effects. Future research should focus on elucidating the pharmacokinetic and toxicological profile of this compound to further refine its in vivo application.

References

-

Calpain Inhibitor Calpeptin Alleviates Ischemia/Reperfusion-Induced Acute Kidney Injury via Suppressing AIM2 Inflammasome and Upregulating Klotho Protein. (2022). PMC. [Link]

-

Calpain Inhibitor I Reduces the Development of Acute and Chronic Inflammation. (2004). The Journal of Immunology. [Link]

-

Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease. (2008). Journal of Clinical Investigation. [Link]

-

Calpain inhibitor calpeptin suppresses pancreatic cancer by disrupting cancer–stromal interactions in a mouse xenograft model. (2017). Cancer Science. [Link]

-

What are Calpain1/2 inhibitors and how do they work? (2024). Patsnap Synapse. [Link]

-

The effect of calpain inhibitor-I on copper oxide nanoparticle-induced damage and cerebral ischemia-reperfusion in a rat model. (2024). Biomedicine & Pharmacotherapy. [Link]

-

Specific Calpain Inhibition by Calpastatin Prevents Tauopathy and Neurodegeneration and Restores Normal Lifespan in Tau P301L Mice. (2014). The Journal of Neuroscience. [Link]

-

Methods of Calpain Inhibition to Determine the Role of Calpains in Embryo Development in Amphibians. (2019). Methods in Molecular Biology. [Link]

-

Specific calpain inhibition by calpastatin prevents tauopathy and neurodegeneration and restores normal lifespan in tau P301L mice. (2014). The Journal of Neuroscience. [Link]

-

Potential Use of Calpain Inhibitors as Brain Injury Therapy. (2015). Brain Neurotrauma: Molecular, Neuropsychological, and Rehabilitation Aspects. [Link]

-

Calpain-1 and calpain-2: the yin and yang of synaptic plasticity and neurodegeneration. (2015). The FEBS Journal. [Link]

-

Inhibition of Calpains Prevents Neuronal and Behavioral Deficits in an MPTP Mouse Model of Parkinson's Disease. (2005). The Journal of Neuroscience. [Link]

-

What are the vehicles used to dissolve drugs for in vivo treatment? (2014). ResearchGate. [Link]

-

In vivo administration of calpeptin attenuates calpain activation and cardiomyocyte loss in pressure-overloaded feline myocardium. (2003). American Journal of Physiology-Heart and Circulatory Physiology. [Link]

-

Delayed, oral pharmacological inhibition of calpains attenuates adverse post-infarction remodelling. (2017). Cardiovascular Research. [Link]

-

Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. (2016). Antimicrobial Agents and Chemotherapy. [Link]

-

Calpain-1 and Calpain-2 in the Brain: What Have We Learned from 45 Years of Research? (2021). International Journal of Molecular Sciences. [Link]

-

Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. (2018). Pharmaceutical Sciences. [Link]

Sources

- 1. What are Calpain1/2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Specific Calpain Inhibition by Calpastatin Prevents Tauopathy and Neurodegeneration and Restores Normal Lifespan in Tau P301L Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calpain inhibitor A-705253 mitigates Alzheimer's disease-like pathology and cognitive decline in aged 3xTgAD mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. content-assets.jci.org [content-assets.jci.org]

- 5. Calpain Inhibition Increases SMN Protein in Spinal Cord Motoneurons and Ameliorates the Spinal Muscular Atrophy Phenotype in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calpain inhibitor calpeptin suppresses pancreatic cancer by disrupting cancer–stromal interactions in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo administration of calpeptin attenuates calpain activation and cardiomyocyte loss in pressure-overloaded feline myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Delayed, oral pharmacological inhibition of calpains attenuates adverse post-infarction remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 10. researchgate.net [researchgate.net]

Optimization of Calpain Inhibitor XI Stock Preparation: A Technical Guide

Introduction & Critical Ambiguity Warning

Calpain Inhibitor XI is a potent, cell-permeable, reversible inhibitor of Calpain I (

CRITICAL SCIENTIFIC WARNING: The nomenclature "this compound" is not globally standardized . Different vendors apply this Roman numeral to chemically distinct compounds. Before proceeding, you must verify the Chemical Abstract Service (CAS) number and Molecular Weight (MW) on your specific vial.

-

Variant A (Common): Z-L-Abu-CONH(CH2)2Ph (Carbobenzoxy-L-aminobutyryl-2-phenylethylamide).

-

MW: ~368.4 g/mol (varies slightly by hydration/salt).

-

Target: Highly specific for Calpain I/II.

-

-

Variant B (Morpholine Derivative): Z-L-Abu-CONH(CH2)3-morpholine.[1][2]

-

MW: ~504.62 g/mol .[2]

-

Target: Calpain I/II, but different solubility profile.

-

This protocol assumes Variant A (MW ~368.4 g/mol ) as the standard reference, but provides the calculation framework to adjust for Variant B.

Chemical Properties & Solubility Logic

Understanding the physicochemical properties of the inhibitor dictates the solvent choice and storage conditions.

| Property | Specification | Experimental Implication |

| Solubility | Hydrophobic | Insoluble in water. Must be dissolved in organic solvent (DMSO) first. |

| Hygroscopicity | High | Absorbs atmospheric moisture, which hydrolyzes the compound and alters weighed mass. Equilibrate to RT before opening. |

| Stability | Labile (Peptide bond) | Susceptible to hydrolysis in aqueous buffers. Stock must be anhydrous. |

| Mechanism | Reversible | Dilution effects must be calculated carefully; wash-out steps in cell culture will reverse inhibition. |

Why DMSO?

Dimethyl sulfoxide (DMSO) is the required vehicle. It disrupts the crystal lattice of the hydrophobic peptide derivative, allowing high-concentration (10-20 mM) stock formation. Ethanol is a secondary alternative but is more volatile, leading to concentration drift over time.

Pre-Protocol: The Molarity Calculation Framework

To prepare a 10 mM stock solution, use the following mass-volume relationship.

Example Calculation (for 1 mL of 10 mM stock):

-

Target Concentration: 10 mM (0.01 mol/L)

-

Volume: 1 mL (0.001 L)

-

MW (Check your vial): 368.4 g/mol

Expert Tip: Weighing exactly 3.68 mg is difficult and prone to static error. It is scientifically superior to weigh a larger amount (e.g., the full 5 mg vial content) and adjust the DMSO volume to achieve 10 mM.

Detailed Protocol: Preparation of 10 mM Stock

Reagents & Equipment

-

Anhydrous DMSO (Dimethyl sulfoxide), cell culture grade (Sigma D2650 or equivalent).

-

Vortex mixer.

-

Desiccator cabinet.

-

Amber microcentrifuge tubes (1.5 mL).

Step-by-Step Methodology

Phase 1: Environmental Equilibration

-

Remove the this compound vial from -20°C storage.

-

CRITICAL STEP: Place the vial in a desiccator at Room Temperature (RT) for 30–60 minutes.

-

Reasoning: Opening a cold vial introduces condensation. Water initiates hydrolysis and causes the powder to clump, making weighing inaccurate.

-

Phase 2: Gravimetric Analysis & Solubilization

-

Place a clean amber microcentrifuge tube on the analytical balance and tare (zero) it.

-

Transfer the peptide powder to the tube. Record the exact mass (e.g.,

). -

Calculate the required DMSO volume (

) to reach 10 mM:-

Simplified for 10 mM:

-

-

Add the calculated volume of Anhydrous DMSO to the tube.

-

Example: If Mass = 5.2 mg and MW = 368.4:

-

Phase 3: Homogenization

-

Vortex vigorously for 30–60 seconds.

-

Inspect visually.[1][5][6] The solution must be crystal-clear. If particulates remain, sonicate in a water bath for 2 minutes (avoid heating >30°C).

Phase 4: Aliquoting & Storage[6]

-

Divide the stock into small aliquots (e.g., 50

L) in amber tubes.-

Reasoning: this compound is sensitive to freeze-thaw cycles.[6] Single-use aliquots preserve potency.

-

-

Overlay with Argon gas (optional but recommended for long-term storage).

-

Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).

Quality Control & Validation

To ensure the stock is active and the concentration is correct, perform a simple biological rescue assay.

Self-Validating Assay: Calcium-Ionophore Induced Toxicity

-

System: SH-SY5Y or PC12 cells.

-

Inducer: Treat cells with Calcium Ionophore A23187 (2

M) to induce massive intracellular -

Rescue: Pre-treat parallel wells with your this compound stock (diluted to 10-20

M) 1 hour prior to ionophore addition. -

Readout: MTT or LDH release assay after 24 hours.

-

Success Criteria: The inhibitor-treated group should show statistically significant survival (>40% rescue) compared to the ionophore-only control.

Visualization of Workflows

Diagram 1: Preparation Logic Flow

This diagram illustrates the critical decision-making process to avoid nomenclature errors and hydrolysis.

Caption: Logical workflow for stock preparation emphasizing the critical MW check and solubility verification steps.

Diagram 2: Mechanism of Action

Understanding where this compound acts within the proteolytic cascade.

Caption: this compound blocks the active protease site, preventing cytoskeletal breakdown and cell death.

References

-

Merck Millipore (Calbiochem). this compound - Product Information Sheet (Cat# 208733). Retrieved from

-

Wang, K. K., et al. (1996). "Calpain inhibition: an overview of its therapeutic potential." Trends in Pharmacological Sciences, 17(8), 289-296.

-

Santa Cruz Biotechnology. this compound (sc-201246) Data Sheet. Retrieved from

-

Carragher, N. O. (2006). "Calpain inhibition: a broad-spectrum anti-cancer strategy." Current Pharmaceutical Design, 12(5), 615-638.

Sources

Optimizing Calpain Inhibition in Vitro: A Guide to Pre-incubation with Calpain Inhibitor XI

Introduction: The Critical Role of Calpain and the Rationale for Inhibition

Calpains are a family of intracellular, non-lysosomal cysteine proteases that are exquisitely regulated by calcium levels.[1] These enzymes are crucial mediators of a vast array of cellular processes, including cytoskeletal remodeling, signal transduction, cell proliferation, and differentiation. However, under pathological conditions characterized by dysregulated calcium homeostasis—such as cerebral ischemia, traumatic brain injury, and neurodegenerative diseases—calpains become persistently and destructively over-activated.[2] This aberrant activity leads to the degradation of essential cellular proteins, culminating in apoptosis and necrotic cell death.[1][3]

Key substrates cleaved by activated calpains include cytoskeletal proteins like α-spectrin, signaling molecules such as p35 (which is cleaved to the more stable and pathogenic p25, a potent activator of Cdk5), and regulators of apoptosis.[2][4] The central role of calpain over-activation in cellular injury makes it a compelling therapeutic target. Calpain Inhibitor XI, also known as N-Acetyl-Leu-Leu-Met-CHO or ALLM, is a potent, cell-permeable, and reversible covalent inhibitor of calpain-1 and calpain-2. Its aldehyde functional group interacts with the active site cysteine of the protease. Due to its efficacy, it is widely employed in in vitro studies to dissect the roles of calpains in various disease models and to explore potential neuroprotective strategies.[5]

This guide provides a comprehensive framework for the effective use of this compound in in vitro cell culture systems, with a specific focus on the critical, yet often overlooked, parameter of pre-incubation time. We will delve into the causality behind experimental choices, provide detailed protocols for optimization, and present data to empower researchers to achieve robust and reproducible results.

PART 1: The Principle of Pre-incubation: Beyond Simple Timing

The concept of "pre-incubation" refers to the treatment of cells with an inhibitor for a specific duration before the introduction of an experimental stimulus (e.g., a toxin, an apoptotic agent, or an electrical pulse). This step is not arbitrary; it is a critical phase designed to allow the inhibitor to achieve its therapeutic concentration at the subcellular site of action. For a cell-permeable inhibitor like this compound, this involves several sequential kinetic events:

-

Passive Diffusion Across the Plasma Membrane: The inhibitor must first cross the cell membrane to enter the cytoplasm. The efficiency of this process depends on its physicochemical properties (e.g., lipophilicity) and the characteristics of the cell line.

-

Intracellular Distribution: Once inside, the inhibitor must diffuse through the cytoplasm to reach its target enzymes, the calpains, which can be localized in various compartments including the cytosol, nucleus, and mitochondria.[4]

-

Enzyme-Inhibitor Binding: The inhibitor must then bind to the active site of the calpain enzyme to form a stable complex, effectively blocking substrate access.[1]

The pre-incubation period is the time allotted for these processes to approach equilibrium. An insufficient pre-incubation time will result in incomplete calpain inhibition, leading to an underestimation of the inhibitor's efficacy and potentially confounding the interpretation of results. Conversely, an excessively long pre-incubation period may lead to off-target effects or cellular stress, introducing artifacts into the experimental system. Therefore, optimizing this parameter is paramount for scientific integrity.

Diagram 1: The Rationale for Pre-Incubation in Calpain Inhibition

The following diagram illustrates the sequence of events in a typical cell-based calpain experiment and highlights the critical window for inhibitor action.

Caption: Workflow showing how pre-incubation positions this compound to block calpain activation upon stimulus.

PART 2: Key Factors Influencing Pre-incubation Time

The optimal pre-incubation time is not a one-size-fits-all parameter. It must be empirically determined for each experimental system, considering the following variables:

-

Cell Type and Density: Different cell lines exhibit varying membrane permeability and metabolic rates. For instance, non-adherent leukemia cell lines may allow for faster inhibitor uptake than densely packed, adherent epithelial cells. Higher cell densities can also "soak up" the inhibitor, potentially requiring longer incubation times or higher concentrations.

-

Inhibitor Concentration: The concentration of this compound will influence the rate of diffusion and binding kinetics. Higher concentrations will generally require shorter pre-incubation times to achieve the same level of target engagement. However, concentrations should be kept as low as possible to minimize potential off-target effects.

-

Temperature: Experiments are typically conducted at 37°C. Lower temperatures will slow down all biological processes, including membrane transport and enzyme kinetics, thereby necessitating longer pre-incubation times.

-

Nature of the Downstream Assay: The biological process being investigated is a critical determinant.

-

Rapid Events (Minutes to 1-2 hours): For studying the inhibition of rapid, post-translational events like the cleavage of a specific substrate (e.g., α-spectrin) following a stimulus, a shorter pre-incubation time (e.g., 30-60 minutes) is often sufficient. This allows the inhibitor to be present and active just before the calpain-activating cascade begins.

-

Slower Processes (Several hours to 24+ hours): When assessing more complex, long-term outcomes like apoptosis, cell viability, or neuroprotection that may involve transcriptional and translational changes, a longer pre-incubation may be required. In some neuroprotection models, pre-treatments of up to 24 hours have been shown to be effective, suggesting the involvement of slower cellular adaptation mechanisms.[6]

-

PART 3: Protocols for In Vitro Application

This compound (ALLM) Properties & Preparation

Before proceeding with protocols, it is essential to understand the properties of the inhibitor.

| Property | Value | Source |

| Synonyms | ALLM, Calpain Inhibitor II, N-Acetyl-Leu-Leu-Met-CHO | [7] |

| CAS Number | 136632-32-1 | |

| Molecular Formula | C₁₉H₃₅N₃O₄S | |

| Molecular Weight | 401.6 g/mol | |

| Purity | >95% | |

| Solubility | Soluble in DMSO (up to 100 mM) and Ethanol (up to 50 mM) | |

| Inhibitory Constants (Ki) | Calpain I: 120 nM, Calpain II: 230 nM, Cathepsin B: 100 nM, Cathepsin L: 0.6 nM |

Stock Solution Preparation:

-

Prepare a high-concentration stock solution (e.g., 50-100 mM) by dissolving this compound in anhydrous DMSO.

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C. When ready to use, thaw an aliquot and dilute it to the final working concentration in pre-warmed cell culture medium.

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Protocol 1: Empirical Optimization of Pre-incubation Time

This protocol provides a framework for determining the minimum effective pre-incubation time for your specific cell model and endpoint. The goal is to perform a time-course experiment.

Objective: To identify the shortest pre-incubation duration that provides maximal inhibition of calpain activity.

Materials:

-

Your cell line of interest, plated in appropriate multi-well plates.

-

This compound (ALLM) stock solution (e.g., 50 mM in DMSO).

-

A known calpain-activating stimulus for your cell type (e.g., ionomycin, staurosporine, glutamate).

-

Assay reagents for your chosen endpoint (e.g., Western blot antibodies for cleaved α-spectrin, a fluorogenic calpain activity assay kit, or an apoptosis detection kit).

Experimental Workflow Diagram:

Caption: Flowchart for the time-course experiment to determine optimal pre-incubation time.

Step-by-Step Procedure:

-

Cell Plating: Plate your cells at the desired density in a multi-well plate (e.g., 12-well or 24-well) and allow them to adhere and stabilize overnight.

-

Experimental Groups: For each pre-incubation time point (e.g., 240 min, 120 min, 60 min, 30 min, 15 min, and 0 min), you will have at least three wells:

-

Negative Control (No stimulus, no inhibitor)

-

Positive Control (Stimulus + Vehicle)

-

Experimental (Stimulus + this compound)

-

-

Staggered Inhibitor Addition: Add the this compound (at a fixed, pre-determined concentration, e.g., 25 µM) or Vehicle (DMSO) to the appropriate wells at staggered times. For example, if your stimulus incubation is 1 hour and you want to assay at 4:00 PM:

-

At 11:00 AM, add inhibitor for the 240 min pre-incubation.

-

At 1:00 PM, add inhibitor for the 120 min pre-incubation.

-

...and so on, until you add the inhibitor for the 0 min time point at 3:00 PM.

-

-

Stimulus Addition: At the designated time (e.g., 3:00 PM), add the calpain-activating stimulus to all "Positive Control" and "Experimental" wells.

-

Incubation: Incubate all plates for the fixed duration required for the stimulus to take effect (e.g., 1 hour).

-

Endpoint Analysis: Process the cells for your chosen endpoint. A highly recommended method is Western blotting for a known calpain substrate like α-spectrin. The appearance of characteristic cleavage products (e.g., 145/150 kDa fragments for α-spectrin) is a direct measure of calpain activity.[2]

-

Data Interpretation: Quantify the amount of cleaved substrate in each lane. Calculate the percent inhibition for each pre-incubation time point relative to the positive control. Plot "% Inhibition" versus "Pre-incubation Time". The optimal time is the point at which the inhibition curve plateaus, representing the shortest time required to achieve maximum effect.

Protocol 2: Example Application - Inhibition of Apoptosis

This protocol assumes you have already determined an optimal pre-incubation time (e.g., 60 minutes) from the optimization experiment.

Objective: To assess the ability of this compound to protect cells from an apoptotic stimulus.

Materials:

-

Cells plated in 96-well plates (for fluorescence/luminescence assays) or larger formats for flow cytometry/Western blotting.

-

This compound (ALLM).

-

Apoptotic stimulus (e.g., staurosporine).

-

Apoptosis detection kit (e.g., Caspase-3/7 activity assay, Annexin V/PI staining kit).

Step-by-Step Procedure:

-

Cell Plating: Seed cells and allow them to stabilize overnight.

-

Pre-incubation: Add fresh medium containing either this compound (e.g., 25 µM final concentration) or Vehicle (DMSO) to the appropriate wells.

-

Incubate the plates for your optimized pre-incubation time (e.g., 60 minutes) at 37°C in a CO₂ incubator.

-

Induction of Apoptosis: Add the apoptotic stimulus (e.g., staurosporine at 1 µM final concentration) to the designated wells. Do not remove the inhibitor-containing medium.

-

Incubation: Incubate for the time required to induce a robust apoptotic response (e.g., 4-6 hours).

-

Apoptosis Measurement: Perform the apoptosis assay according to the manufacturer's instructions. For example, measure caspase-3/7 activity using a luminogenic or fluorogenic substrate.

-

Data Analysis: Normalize the signal from inhibitor-treated wells to the vehicle-treated, stimulus-positive control. This will determine the percentage of protection against apoptosis conferred by calpain inhibition.

PART 4: Calpain Signaling and Data Summary

Understanding the pathways affected by calpain is crucial for interpreting your results. Calpain activation is a key event that can lie upstream of or parallel to caspase activation in apoptotic pathways.

Diagram 2: Simplified Calpain-Mediated Apoptotic Signaling

Caption: Calpain activation triggers apoptosis via both caspase-dependent pathways and direct substrate cleavage.

Table of Recommended Starting Conditions

The following table provides empirically derived starting points for optimizing your experiments with this compound.

| Parameter | Recommended Starting Range | Rationale / Key Considerations |

| Working Concentration | 10 - 50 µM | Start with a concentration around 25 µM. Higher concentrations may be needed for resistant cell lines but increase the risk of off-target effects on cathepsins. Always perform a dose-response curve. |

| Pre-incubation Time | 30 minutes - 2 hours | For most acute assays, 30-60 minutes is a common starting point. Extend this time if inhibition is incomplete. For long-term viability/neuroprotection assays, consider longer times (e.g., up to 24 hours).[6] |

| Vehicle Control | DMSO (≤ 0.1% final conc.) | Essential for distinguishing inhibitor effects from solvent effects. |

| Positive Calpain Control | Ionomycin (1-5 µM) or Staurosporine (0.5-2 µM) | Use a known calpain activator to validate that the pathway is active in your cells and that your detection method is working. |

| Negative Inhibitor Control | Inactive structural analog (if available) | Helps confirm that the observed effects are due to specific calpain inhibition. |

Conclusion: Ensuring Trustworthy and Reproducible Data

The successful application of this compound in vitro hinges on a methodical approach to experimental design. By moving beyond a "one-size-fits-all" mentality and empirically determining the optimal pre-incubation time, researchers can ensure that the inhibitor has reached its target effectively before the onset of the pathological stimulus. This self-validating system, which uses a direct readout of calpain activity (such as substrate cleavage) to define protocol parameters, is the foundation of robust and reproducible science. The protocols and principles outlined in this guide are designed to provide both the "how" and the "why," empowering drug development professionals and research scientists to confidently investigate the multifaceted roles of calpains in health and disease.

References

-

Ray, S. K., & Banik, N. L. (2003). Role of Calpain in Apoptosis. Cellular and Molecular Life Sciences, 60(11), 2404–2414. Retrieved from [Link]

-

Shariati, M., & Dehghani, F. (2022). Calpain signaling: from biology to therapeutic opportunities in neurodegenerative disorders. Frontiers in Molecular Neuroscience, 15, 969244. Retrieved from [Link]

-

Gwag, B. J., Lobner, D., Koh, J. Y., & Choi, D. W. (1996). Preincubation with protein synthesis inhibitors protects cortical neurons against oxygen-glucose deprivation-induced death. Neuroscience, 71(1), 187–196. Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro calpain cleavage assays. Retrieved from [Link]

-

Bevers, M. B., & Neumar, R. W. (2008). Calpain-Mediated Signaling Mechanisms in Neuronal Injury and Neurodegeneration. Annals of the New York Academy of Sciences, 1147, 157–164. Retrieved from [Link]

-

Machleidt, W., et al. (2004). Ionomycin-activated Calpain Triggers Apoptosis. Journal of Biological Chemistry, 279(21), 22434–22442. Retrieved from [Link]

-

Spandidos Publications. (2005). Apoptosis induced by novel aldehyde calpain inhibitors in human tumor cell lines. International Journal of Oncology, 27(4), 931-938. Retrieved from [Link]

-

Zhu, D. M., & Uckun, F. M. (2000). Calpain inhibitor II induces caspase-dependent apoptosis in human acute lymphoblastic leukemia and non-Hodgkin's lymphoma cells as well as some solid tumor cells. Clinical Cancer Research, 6(6), 2456–2463. Retrieved from [Link]

-

Nicotera, P., & Lipton, S. A. (2001). Calpain inhibitors prevent nitric oxide-triggered excitotoxic apoptosis. NeuroReport, 12(16), 3645–3648. Retrieved from [Link]

-

Li, J., et al. (2021). Inhibition of calpain reduces cell apoptosis by suppressing mitochondrial fission in acute viral myocarditis. Cell Death & Disease, 12(8), 785. Retrieved from [Link]

-

Ray, S. K., & Banik, N. L. (2003). Role of Calpain in Apoptosis. ResearchGate. Retrieved from [Link]

-